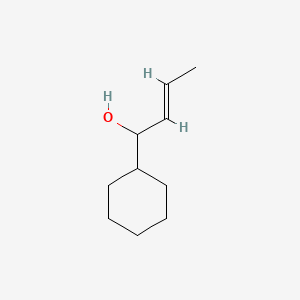

1-Cyclohexyl-2-buten-1-ol

Description

The exact mass of the compound 1-Cyclohexyl-2-buten-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Cyclohexyl-2-buten-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-2-buten-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-cyclohexylbut-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZIIBXRIIUAFOT-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(C1CCCCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79605-62-2 | |

| Record name | 1-Cyclohexyl-2-buten-1-ol (c,t) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

1-Cyclohexyl-2-buten-1-ol: Technical Profile & Application Guide

This technical guide details the properties, synthesis, and applications of 1-Cyclohexyl-2-buten-1-ol (CAS 18736-82-8). Written for research scientists and drug development professionals, this document moves beyond basic data to explore the compound's utility as a chiral building block in asymmetric synthesis.

Executive Summary

1-Cyclohexyl-2-buten-1-ol is a secondary allylic alcohol featuring a cyclohexyl ring adjacent to a trans-substituted vinyl group. While often encountered as a laboratory reagent, its structural motif—combining steric bulk (cyclohexyl) with reactive functionality (allylic alcohol)—makes it a critical substrate in asymmetric catalysis , specifically in Sharpless Kinetic Resolution . It serves as a precursor to optically active epoxy alcohols and enones, which are pivotal intermediates in the total synthesis of polyketides and pheromones.

Chemical Identity & Physicochemical Properties[1][2][3]

| Property | Data |

| CAS Number | 18736-82-8 |

| IUPAC Name | (E)-1-Cyclohexylbut-2-en-1-ol |

| Synonyms | 1-Cyclohexylcrotyl alcohol; |

| Molecular Formula | C |

| Molecular Weight | 154.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 220.9°C (at 760 mmHg) |

| Density | 0.928 g/cm³ (at 25°C) |

| Refractive Index ( | 1.4800 – 1.4820 |

| Flash Point | ~91.3°C |

| Solubility | Soluble in ethanol, ether, DCM; sparingly soluble in water.[1] |

| pKa (Predicted) | ~14.70 |

Synthesis & Manufacturing

The synthesis of 1-Cyclohexyl-2-buten-1-ol is primarily achieved via Grignard addition , a method preferred for its scalability and cost-effectiveness compared to organolithium routes.

Core Synthetic Pathway (Grignard Addition)

The reaction involves the nucleophilic attack of cyclohexylmagnesium bromide on crotonaldehyde (trans-2-butenal). This route selectively yields the secondary alcohol while preserving the internal alkene geometry.

Reaction Scheme:

Mechanistic Insight

The steric bulk of the cyclohexyl group directs the addition, but without chiral ligands, the product is obtained as a racemic mixture (

Caption: Figure 1.[1][2] Step-by-step Grignard synthesis pathway for generating racemic 1-Cyclohexyl-2-buten-1-ol.

Advanced Applications: Asymmetric Synthesis

The primary value of 1-Cyclohexyl-2-buten-1-ol in high-level research lies in its role as a substrate for Sharpless Kinetic Resolution .

Kinetic Resolution Protocol

Because the compound is a secondary allylic alcohol, it undergoes enantioselective epoxidation. When treated with titanium tetraisopropoxide, (+)-diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP):

-

Fast Reaction: One enantiomer (e.g.,

) is rapidly converted to the corresponding epoxy alcohol . -

Slow Reaction: The other enantiomer (e.g.,

) reacts much slower, remaining effectively unreacted.

Outcome: This process allows researchers to isolate optically pure 1-Cyclohexyl-2-buten-1-ol (yield < 50%) and the chiral epoxy alcohol , both of which are valuable chiral building blocks.

Caption: Figure 2. Sharpless Kinetic Resolution workflow for isolating enantiopure intermediates.

Experimental Protocols

Protocol A: Synthesis of Racemic 1-Cyclohexyl-2-buten-1-ol

Reagents: Cyclohexyl bromide (1.0 eq), Magnesium turnings (1.1 eq), Crotonaldehyde (1.0 eq), Diethyl ether (anhydrous).

-

Grignard Preparation: In a flame-dried 3-neck flask under Argon, add Mg turnings and cover with minimal ether. Add a crystal of iodine. Add 5% of the cyclohexyl bromide solution to initiate. Once reflux begins, add the remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour after addition.

-

Addition: Cool the Grignard solution to 0°C. Add crotonaldehyde (diluted in ether) dropwise over 30 minutes. The solution will turn cloudy/viscous.

-

Reaction: Allow to warm to room temperature and stir for 2 hours.

-

Workup: Quench carefully with saturated aqueous NH

Cl at 0°C. Extract with ether (3x). Wash combined organics with brine, dry over MgSO -

Purification: Distill under reduced pressure or purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield the product as a clear oil.

Protocol B: Oxidation to Enone (1-Cyclohexyl-2-buten-1-one)

Reagents: 1-Cyclohexyl-2-buten-1-ol, MnO

-

Dissolve the alcohol in Dichloromethane (DCM).

-

Add activated MnO

(10 eq) and stir vigorously at room temperature for 12-24 hours. -

Filter through a pad of Celite to remove solids.

-

Concentrate the filtrate to obtain the

-unsaturated ketone.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1] |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Precautions:

-

Always handle in a fume hood to avoid inhalation of vapors.

-

Wear chemical-resistant gloves (Nitrile) and safety goggles.

-

Store in a cool, dry place away from strong oxidizing agents.

References

-

PubChem. 1-Cyclohexyl-2-buten-1-ol (Compound). National Library of Medicine. Available at: [Link]

-

Reusch, W. Supplemental Topics: Kinetic Resolution in Asymmetric Synthesis. Michigan State University Department of Chemistry. Available at: [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of Cyclohexyl-Substituted Allylic Alcohols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Alicyclic Scaffolds and Reactive Functionality

Cyclohexyl-substituted allylic alcohols represent a unique class of organic molecules that merge the conformational rigidity and lipophilicity of a cyclohexane ring with the versatile reactivity of an allylic alcohol. This structural combination imparts distinct physical properties that are of paramount importance in the fields of synthetic chemistry, materials science, and particularly in drug development, where parameters such as solubility, melting point, and intermolecular interactions dictate the suitability of intermediates and the pharmacokinetic profile of active pharmaceutical ingredients (APIs). Understanding these properties is not merely an academic exercise; it is a critical component of rational molecular design and process optimization. This guide provides an in-depth analysis of the key physical characteristics of these compounds, grounded in the principles of stereochemistry, intermolecular forces, and spectroscopic theory.

Boiling Point: The Interplay of Molecular Weight, Branching, and Hydrogen Bonding

The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. For cyclohexyl-substituted allylic alcohols, this property is primarily governed by three factors: molecular weight, the degree of molecular branching, and the capacity for hydrogen bonding.

Causality Behind Boiling Point Trends

The hydroxyl (-OH) group is the single most dominant factor elevating the boiling points of alcohols compared to hydrocarbons of similar molecular weight. This is due to its ability to act as both a hydrogen bond donor and acceptor, creating a strong network of intermolecular attractions that require significant thermal energy to overcome.[1][2] The bulky cyclohexyl group, while increasing the overall molecular weight and thus the magnitude of van der Waals forces, also introduces significant steric hindrance around the hydroxyl group. This can influence the efficiency of the hydrogen-bonding network.

The boiling point generally increases with the size of the alkyl chain on the allylic portion of the molecule, consistent with the trend of increasing van der Waals forces with higher molecular weight.[3][4]

Table 1: Comparative Boiling Points of Cyclohexyl-Substituted Allylic Alcohols and Related Compounds

| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Citation(s) |

| Allyl Alcohol | CH₂=CHCH₂OH | 58.08 | 97 | [5] |

| Cyclohexanol | c-C₆H₁₁OH | 100.16 | 161.1 | [6] |

| 1-Cyclohexyl-2-propen-1-ol | c-C₆H₁₁(CHOH)CH=CH₂ | 140.22 | 199.1 (at 760 mmHg) | [7] |

| 1-Cyclohexyl-2-buten-1-ol | c-C₆H₁₁(CHOH)CH=CHCH₃ | 154.25 | 220.9 (at 760 mmHg) | [8] |

As shown in Table 1, the introduction of the cyclohexyl group significantly raises the boiling point compared to the parent allyl alcohol, due to the substantial increase in molecular weight and surface area for van der Waals interactions.

Experimental Protocol: Boiling Point Determination via Distillation

For high-boiling liquids such as cyclohexyl-substituted allylic alcohols, distillation is a precise method for determining the boiling point at a given pressure.

-

Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation: Place the liquid sample (minimum 5 mL) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.

-

Heating: Gently heat the flask. As the liquid boils, a ring of condensing vapor will rise.

-

Data Recording: Record the temperature at which the vapor condensation ring passes the thermometer bulb and a steady drip of condensate is observed in the condenser. This stable temperature is the boiling point. Record the ambient atmospheric pressure.[9]

Caption: Workflow for Boiling Point Determination by Distillation.

Solubility Profile: The Hydrophilic-Lipophilic Balance

Solubility is dictated by the principle of "like dissolves like."[10] Cyclohexyl-substituted allylic alcohols possess a polar hydroxyl group capable of hydrogen bonding and a large, nonpolar (lipophilic) cyclohexyl and allyl framework. This duality governs their solubility in various solvents.

Causality Behind Solubility

-

In Polar Protic Solvents (e.g., Water, Ethanol): The -OH group can form hydrogen bonds with solvents like water. However, the large C9-C10+ hydrocarbon backbone is hydrophobic. While lower alcohols like ethanol are miscible with water, the solubility of larger alcohols decreases significantly.[11] It is generally observed that a molecule becomes sparingly soluble or insoluble in water when the carbon-to-hydroxyl group ratio exceeds 5:1.[12] Cyclohexyl-substituted allylic alcohols, with at least nine carbon atoms, are therefore expected to have very low solubility in water but will be soluble in other alcohols like ethanol.

-

In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents can act as hydrogen bond acceptors, interacting favorably with the alcohol's -OH proton. The hydrocarbon body is also readily solvated. Therefore, good solubility is expected.

-

In Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar cyclohexyl and allyl portions of the molecule interact favorably with nonpolar solvents via London dispersion forces. Consequently, these alcohols are generally soluble in such solvents.

Table 2: Predicted Solubility of 1-Cyclohexyl-2-propen-1-ol

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Very Low / Insoluble | Large hydrophobic (C9) backbone dominates over the single polar -OH group.[11] |

| Ethanol | Polar Protic | Soluble | "Like dissolves like"; both are alcohols. |

| Acetone | Polar Aprotic | Soluble | Solvent can accept hydrogen bonds; good solvation of the hydrocarbon part. |

| Toluene | Nonpolar (Aromatic) | Soluble | Favorable dispersion forces between the aromatic ring and the alkyl/allyl structure. |

| Hexane | Nonpolar (Aliphatic) | Soluble | Favorable dispersion forces between aliphatic chains.[10] |

Experimental Protocol: Qualitative Solubility Determination

A systematic approach is used to classify a compound's solubility and infer its functional group characteristics.

-

Sample Preparation: Add approximately 10-20 mg of the solid alcohol or 2 drops of the liquid alcohol to a small test tube.

-

Solvent Addition: Add 0.5 mL of the chosen solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, hexane) to the test tube.

-

Observation: Vigorously shake the test tube for 10-20 seconds. Observe if the compound dissolves completely. If a clear solution forms, the substance is soluble. If it remains as a separate phase, is cloudy, or only partially dissolves, it is considered insoluble.

-

Systematic Testing: Follow a standard solubility flowchart, typically starting with water, then moving to acidic and basic solutions to test for ionizable groups, and finally to organic solvents. For these alcohols, insolubility in water and solubility in organic solvents like hexane would be the expected outcome.[13]

Caption: Basic Workflow for Qualitative Solubility Testing.

Spectroscopic Properties: Fingerprinting the Molecular Structure

Spectroscopic techniques provide invaluable information about the functional groups and connectivity of a molecule. For cyclohexyl-substituted allylic alcohols, IR, ¹H NMR, and ¹³C NMR spectroscopy are essential for structural confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of a cyclohexyl-substituted allylic alcohol is dominated by the characteristic absorptions of the hydroxyl and alkene groups.

-

O-H Stretch: A strong, very broad absorption in the region of 3500-3200 cm⁻¹ is the hallmark of a hydrogen-bonded hydroxyl group.[12] The breadth of the peak is a direct consequence of the different hydrogen-bonding environments present in the sample.

-

C-O Stretch: As secondary alcohols, these compounds exhibit a strong C-O stretching vibration between 1150-1075 cm⁻¹.[11]

-

sp² C-H Stretch: The stretch for the vinylic hydrogens appears just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

-

sp³ C-H Stretch: The stretches for the hydrogens on the cyclohexyl ring and the carbinol carbon appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C Stretch: A medium-intensity peak around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretch.

Table 3: Key IR Absorptions for 1-Cyclohexyl-2-propen-1-ol

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

| O-H | Stretch (H-bonded) | ~3350 (broad) | Strong |

| =C-H (vinylic) | Stretch | ~3080 | Medium |

| C-H (aliphatic) | Stretch | ~2925, 2850 | Strong |

| C=C | Stretch | ~1645 | Medium |

| C-O | Stretch (secondary alcohol) | ~1050-1100 | Strong |

(Data interpreted from the gas-phase spectrum available from the NIST Chemistry WebBook)[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy:

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts (typically 1-5 ppm), depending on concentration, solvent, and temperature. Its position is not always diagnostic.

-

Vinylic Protons (-CH=CH₂): These protons resonate in the downfield region of 5.0-6.5 ppm. They typically show complex splitting patterns (multiplets) due to both geminal and vicinal coupling.

-

Carbinol Proton (-CHOH): The proton on the carbon bearing the hydroxyl group is deshielded and typically appears between 3.5-4.5 ppm. It will be split by the adjacent vinylic proton and the proton on the cyclohexyl ring.

-

Cyclohexyl Protons (c-C₆H₁₁): These protons produce a complex series of overlapping multiplets in the upfield region, typically between 1.0-2.0 ppm.

¹³C NMR Spectroscopy:

-

Vinylic Carbons (-CH=CH₂): The terminal CH₂ carbon is typically found around 112-120 ppm, while the internal CH carbon is further downfield, around 135-145 ppm.

-

Carbinol Carbon (-CHOH): The carbon attached to the hydroxyl group is significantly deshielded, appearing in the 70-80 ppm range.

-

Cyclohexyl Carbons (c-C₆H₁₁): These aliphatic carbons resonate in the upfield region, typically from 25-45 ppm.

Table 4: Characteristic NMR Chemical Shifts for 1-Cyclohexyl-2-propen-1-ol

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| -C H(OH)- | ~3.5 - 4.0 (m) | ~75 - 78 |

| -C H=CH₂ | ~5.5 - 6.0 (m) | ~138 - 142 |

| -CH=C H₂ | ~5.0 - 5.3 (m) | ~113 - 116 |

| -OH | 1.0 - 5.0 (br s) | N/A |

| Cyclohexyl-H | 1.0 - 2.0 (m) | ~25 - 45 |

(Ranges are typical and based on general principles and data from similar structures. Specific values can be found in spectral databases.)[15]

Crystallography and Solid-State Properties

While many simple cyclohexyl-substituted allylic alcohols are liquids or low-melting solids at room temperature, the introduction of additional functional groups, particularly those that can participate in strong intermolecular interactions (e.g., aromatic rings, additional hydroxyls), can lead to crystalline solids.

To date, there is a scarcity of published single-crystal X-ray diffraction data for simple cyclohexyl-substituted allylic alcohols. Such studies would be invaluable for definitively establishing the solid-state conformation, particularly the orientation of the cyclohexyl ring relative to the allylic system, and for analyzing the hydrogen-bonding networks that dictate crystal packing.

Experimental Protocol: Purification of Solid Alcohols by Recrystallization

Should a cyclohexyl-substituted allylic alcohol be a solid, recrystallization is the primary method for purification.

-

Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A series of solubility tests with small amounts of the compound in various solvents (e.g., hexane, ethyl acetate, ethanol, and mixtures) is performed to identify a suitable system.

-

Dissolution: The impure solid is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to achieve complete dissolution.

-

Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize crystal yield.

-

Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing & Drying: The collected crystals (the "filter cake") are washed with a small amount of ice-cold solvent to remove any adhering impure mother liquor. The crystals are then dried to remove residual solvent.[5]

Conclusion

The physical properties of cyclohexyl-substituted allylic alcohols are a direct reflection of their hybrid molecular architecture. The hydroxyl group enables hydrogen bonding, leading to significantly higher boiling points and some solubility in polar solvents. Conversely, the bulky, nonpolar cyclohexyl and allyl components dominate the overall character of the molecule, ensuring good solubility in nonpolar organic solvents and rendering them largely immiscible with water. These properties, readily characterized by standard laboratory techniques and spectroscopic methods, are fundamental to the application of these compounds in chemical synthesis and drug discovery. A thorough understanding of this structure-property relationship empowers chemists to predict behavior, design efficient processes, and create novel molecular entities with tailored characteristics.

References

-

Study.com. (n.d.). Cyclohexanol Structure, Properties & Hazards. Retrieved February 8, 2026, from [Link]

-

Scribd. (n.d.). Boiling Point Trends in Alcohols. Retrieved February 8, 2026, from [Link]

-

NIST. (n.d.). 1-Cyclohexyl-2-propen-1-ol. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]

- N/A

- N/A

- N/A

-

PubChem. (n.d.). 1-Cyclohexyl-2-propen-1-ol. Retrieved February 8, 2026, from [Link]

- N/A

- N/A

-

Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability. Retrieved February 8, 2026, from [Link]

-

Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved February 8, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 8, 2026, from [Link]

- N/A

- N/A

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 8, 2026, from [Link]

-

LookChem. (n.d.). 1-CYCLOHEXYL-2-BUTEN-1-OL. Retrieved February 8, 2026, from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 8, 2026, from [Link]

-

Chemistry LibreTexts. (2021, June 14). 8.7: Alcohols. Retrieved February 8, 2026, from [Link]

- N/A

-

Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved February 8, 2026, from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 8, 2026, from [Link]

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 8, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A comparative study of the Au-catalyzed cyclization of hydroxy-substituted allylic alcohols and ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 1-Cyclohexyl-2-propen-1-ol (CAS 4352-44-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. researchgate.net [researchgate.net]

- 15. 1-Cyclohexyl-2-propen-1-ol | C9H16O | CID 138196 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling and Solvent Selection for 1-Cyclohexyl-2-buten-1-ol

[1]

Executive Summary: The Physicochemical Reality

In the development of pharmaceutical intermediates and fine chemicals, 1-Cyclohexyl-2-buten-1-ol (CAS: 79605-62-2) represents a classic amphiphilic challenge.[1] Structurally, it combines a lipophilic cyclohexyl ring and a butenyl chain with a polar hydroxyl headgroup.[1]

For the researcher, this molecule presents a distinct solubility profile: hydrophobically dominant but hydrogen-bond active. With a calculated LogP of approximately 2.8 , it sits in the "Lipophilic" quadrant of the solubility map.[1] It rejects aqueous environments but thrives in medium-to-low polarity organic solvents.[1] This guide moves beyond simple "soluble/insoluble" binary classifications to provide a mechanistic framework for solvent selection during extraction, reaction monitoring, and purification.[1]

Structural Basis of Solubility

To predict solvent behavior, we must deconstruct the molecule into its interacting domains.[1]

-

The Cyclohexyl & Butenyl Domains (Lipophilic): These regions are driven by London Dispersion Forces.[1] They require solvents with non-polar character to solvate the carbon skeleton effectively.[1]

-

The Hydroxyl Domain (Hydrophilic/Protogenic): This moiety acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] It anchors the molecule in polar organic solvents (like alcohols) but is insufficient to overcome the hydrophobic effect in water.[1]

Figure 1: Solubility Mechanism & Solvent Interaction Map

The following diagram illustrates the competitive interaction forces governing the dissolution of 1-Cyclohexyl-2-buten-1-ol.

Caption: Interaction map showing the balance between hydrophobic rejection in water and affinity for organic solvents driven by H-bonding and Van der Waals forces.[1]

Solvent Compatibility Matrix

The following data consolidates empirical trends and predictive modeling (LogP ~2.8) for 1-Cyclohexyl-2-buten-1-ol.[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Strong dispersion forces match the cyclohexyl ring; weak H-bonding capability.[1] | Extraction: Ideal for partitioning from aqueous phases.[1] |

| Alcohols | Ethanol, Methanol, Isopropanol | Good to High | Hydroxyl group facilitates H-bonding; alkyl chains of solvent interact with cyclohexyl ring.[1] | Crystallization: Good for cooling crystallization (solubility drops with Temp).[1] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions solvate the -OH group; organic nature accommodates the ring.[1] | Reaction Medium: Used for nucleophilic substitutions/oxidations.[1] |

| Ethers | THF, Diethyl Ether, MTBE | High | Oxygen atom acts as H-bond acceptor for the solute's -OH.[1] | Grignard Reactions: Standard solvent for synthesis.[1] |

| Alkanes | Hexane, Heptane | Moderate | Soluble due to lipophilicity, but -OH group may cause aggregation/oiling out at low temps.[1] | Wash Solvent: Used to remove non-polar impurities or precipitate polar byproducts.[1] |

| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; energy penalty to disrupt water network is too high.[1] | Phase Separation: The "waste" phase in extractions.[1] |

Experimental Protocols

As a scientist, relying on literature values is insufficient for critical process steps. You must validate solubility in your specific lot, especially considering potential isomeric impurities (cis/trans).[1]

Protocol A: Gravimetric Solubility Screen (The "Gold Standard")

Objective: Determine the saturation limit (mg/mL) at ambient temperature.[1]

-

Preparation: Weigh 50 mg of 1-Cyclohexyl-2-buten-1-ol into three separate 2 mL HPLC vials.

-

Solvent Addition: Add the target solvent (e.g., DCM, Ethanol) in 100 µL increments.[1]

-

Equilibration: Vortex for 30 seconds after each addition.

-

Saturation: If solids/oil persist at 1 mL (Solubility < 50 mg/mL), heat the sample to 40°C. If it dissolves, you have a temperature-dependent system suitable for recrystallization.[1]

-

Gravimetric Check (Optional): Filter the saturated solution, evaporate a known volume, and weigh the residue to calculate exact concentration.

Protocol B: HPLC-Based Partition Coefficient Determination

Objective: Determine distribution between an organic phase and water (LogD) for extraction efficiency.

-

Mix: Combine 1 mL of 1-octanol (saturated with water) and 1 mL of water (saturated with octanol) in a vial.

-

Spike: Add 1 mg of 1-Cyclohexyl-2-buten-1-ol.

-

Equilibrate: Shake vigorously for 1 hour; centrifuge to separate phases.

-

Analyze: Sample both phases. Dilute with Acetonitrile and inject into HPLC (C18 column, UV detection @ 210 nm).

-

Calculate:

.[1] A value >100 confirms >99% extraction efficiency into the organic layer.[1]

Figure 2: Solubility Screening Workflow

A logical decision tree for selecting the correct solvent based on the operational goal.

Caption: Decision matrix for selecting the optimal solvent based on the intended chemical process.

Applications & Process Implications

Extraction Strategies

Due to its high LogP (2.8), 1-Cyclohexyl-2-buten-1-ol partitions aggressively into organic solvents.[1]

-

Recommendation: Use Ethyl Acetate or MTBE for environmental sustainability over chlorinated solvents.[1]

-

Efficiency: A single extraction with a 1:1 Phase Ratio (Organic:Aqueous) will typically recover >95% of the product.[1]

Chromatography[1]

-

Normal Phase (Silica): The hydroxyl group interacts with silanols.[1] Elute with Hexane:Ethyl Acetate gradients (typically 10-30% EtOAc).[1]

-

Reverse Phase (C18): The cyclohexyl ring binds strongly to C18.[1] Requires high percentages of organic modifier (e.g., 70-90% Acetonitrile) to elute.[1]

Safety & Handling

While investigating solubility, remember:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5358342, 1-Cyclohexyl-2-buten-1-ol.[1] Retrieved from [Link][1]

-

LookChem. 1-Cyclohexyl-2-buten-1-ol CAS 18736-82-8 Properties and Safety. Retrieved from [Link][1][3]

-

NIST Chemistry WebBook. 1-Cyclohexyl-2-buten-1-ol (c,t) Thermochemical Data.[1] Retrieved from [Link][1][4]

Sources

Introduction: A Proactive Approach to the Safety of a Novel Allylic Alcohol

An In-Depth Technical Guide to the Safe Handling of 1-Cyclohexyl-2-buten-1-ol

For Researchers, Scientists, and Drug Development Professionals

1-Cyclohexyl-2-buten-1-ol is a secondary allylic alcohol whose unique structural features—a cyclohexyl ring adjacent to a reactive hydroxyl group and a butenyl chain—make it a molecule of interest in synthetic organic chemistry and potentially in the development of new pharmaceutical agents. As with any novel or sparsely documented chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more investigative look into the safe handling, storage, and emergency management of this compound. Given the limited direct toxicological data, we will employ a precautionary principle, drawing upon data from structurally analogous compounds to build a robust safety framework.

Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the substance's identity and physical properties. These characteristics influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Chemical Name | 1-Cyclohexyl-2-buten-1-ol | [1][2] |

| CAS Number | 18736-82-8 | [2] |

| Molecular Formula | C₁₀H₁₈O | [2][3] |

| Molecular Weight | 154.25 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 220.9 °C at 760 mmHg | [3] |

| Flash Point | 91.3 °C | [3] |

| Density | 0.928 g/cm³ | [4] |

| Vapor Pressure | 0.0228 mmHg at 25°C | [3] |

| Solubility | Expected to be sparingly soluble in water. |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,-0.5!"]; C3 [label="C", pos="2,-0.5!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="3,1!"]; C6 [label="C", pos="2,1.5!"]; C7 [label="C", pos="1,1.5!"]; C_OH [label="C", pos="-1.2,0.5!"]; OH [label="OH", pos="-2.2,0.8!"]; C_but1 [label="C", pos="-1.5,-1!"]; C_but2 [label="C", pos="-2.5,-1.5!"]; C_but3 [label="C", pos="-3.5,-1.2!"]; CH3 [label="CH3", pos="-4.5,-1.5!"];

// Bond edges edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C1; C1 -- C_OH; C_OH -- OH; C_OH -- C_but1; C_but1 -- C_but2 [style=double]; C_but2 -- C_but3; C_but3 -- CH3; }

Caption: 2D structure of 1-Cyclohexyl-2-buten-1-ol.

Hazard Identification and GHS Classification: A Tale of Conflicting Data

A critical step in risk assessment is understanding a substance's hazards as defined by the Globally Harmonized System (GHS). For 1-Cyclohexyl-2-buten-1-ol, there is conflicting information between different sources.

The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, which aggregates data from multiple notifiers, provides the following classification.[1][5] This consensus view should be considered the most reliable for risk assessment.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark | Warning |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark | Warning |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Exclamation Mark | Warning |

In contrast, at least one commercial supplier's SDS states that the substance is "Not a hazardous substance or mixture" under European CLP regulations.

Expert Analysis and Recommendation: When faced with conflicting safety data, the principle of precaution dictates adopting the more stringent classification. The aggregated data from the ECHA C&L inventory represents a broader consensus and should be the basis for all handling procedures.[1] The classification as a skin, eye, and respiratory irritant is also consistent with the known properties of many allylic alcohols.

Toxicological Profile: Inferring Risk from Analogs

No specific LD50 or LC50 data for 1-Cyclohexyl-2-buten-1-ol is readily available in published literature or databases.[2] This is not uncommon for research chemicals. In such cases, a toxicological assessment must be informed by the profiles of structurally related compounds.

Analog 1: Allyl Alcohol (CAS 107-18-6) The parent compound of this chemical class, allyl alcohol, is known for its high toxicity.[6][7] It is a severe irritant and can cause significant liver and kidney damage.[6] Its established occupational exposure limits are very low, reflecting its potency.[8][9][10]

Analog 2: 2-Cyclohexen-1-one (CAS 930-68-7) This compound shares the cyclohexyl ring and is a cyclic ketone. It exhibits significant acute toxicity.[11]

| Compound | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | LC50 Inhalation (Rat) |

| 2-Cyclohexen-1-one | 220 mg/kg | 70 mg/kg | 250 ppm (4h) |

| 1-Cyclohexyl-2-buten-1-ol | No Data Available | No Data Available | No Data Available |

Causality and Precautionary Stance: The presence of the allylic alcohol functional group is a primary driver of toxicity, often leading to irritation and potential for organ damage. The data from these analogs strongly suggests that 1-Cyclohexyl-2-buten-1-ol should be handled as a substance with the potential for significant skin, eye, and respiratory irritation, as well as possible systemic toxicity upon ingestion, inhalation, or dermal absorption. All handling procedures must reflect this heightened level of risk.

Exposure Controls and Personal Protection: A Self-Validating System

Given the GHS classification and the toxicological profile of related compounds, a robust system of exposure controls is mandatory.

-

Engineering Controls:

-

Fume Hood: All manipulations of 1-Cyclohexyl-2-buten-1-ol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11]

-

Ventilation: The laboratory should have adequate general ventilation.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[12]

-

Hand Protection: Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough data, it is prudent to double-glove and change gloves immediately after any contact with the substance.

-

Skin and Body Protection: A flame-resistant lab coat is required. Ensure cuffs are tucked into gloves. Full-length pants and closed-toe shoes are mandatory.

-

Respiratory Protection: While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary for emergency situations or if there is a potential for exposure outside of a fume hood.[11]

-

-

Occupational Exposure Limits (OELs):

Safe Handling and Storage

The stability and reactivity of 1-Cyclohexyl-2-buten-1-ol are dictated by its allylic alcohol structure.

-

Handling:

-

Avoid contact with skin, eyes, and clothing.[13]

-

Do not breathe vapors or mists.[11]

-

Use spark-proof tools and explosion-proof equipment where necessary, especially when handling larger quantities.[11]

-

Ground and bond containers when transferring material to prevent static discharge.[13]

-

Wash hands thoroughly after handling.[12]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, well-ventilated area.[11]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases. Allylic alcohols can react violently with these substances.[11]

-

The storage area should be equipped with appropriate fire suppression equipment.

-

Emergency Procedures: A Step-by-Step Protocol

Rapid and correct response to an emergency is critical to minimizing harm.

Caption: Emergency response workflow for spills and personal exposure.

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

-

-

Fire-Fighting Measures:

-

Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.

-

Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air upon heating.[14] Hazardous combustion products include carbon monoxide and carbon dioxide.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

-

-

Accidental Release Measures:

-

Evacuate personnel from the area and ensure adequate ventilation.

-

Eliminate all ignition sources.[11]

-

Wear appropriate PPE as described in Section 4.

-

Contain the spill and absorb it with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.[14]

-

Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[14]

-

Prevent the spill from entering drains or waterways.[14]

-

Ecological Information, Disposal, and Transport

-

Ecological Information:

-

No specific ecotoxicity data is available for 1-Cyclohexyl-2-buten-1-ol.

-

However, structurally related compounds are known to be toxic to aquatic life, with some having long-lasting effects.[14][15][16]

-

Recommendation: Based on this information, 1-Cyclohexyl-2-buten-1-ol should be treated as potentially harmful to the environment. Avoid release to soil, waterways, and drains.

-

-

Disposal Considerations:

-

This substance and its container must be disposed of as hazardous waste.

-

Disposal should be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[14]

-

Do not dispose of it with regular laboratory trash or down the drain.

-

-

Transport Information:

-

While some suppliers do not classify it as dangerous for transport, given its flash point and GHS classification, it should be transported with care.

-

Always consult the latest regulations (e.g., IATA, ADR, IMDG) before shipping.

-

Conclusion

The safe use of 1-Cyclohexyl-2-buten-1-ol in a research and development setting requires a proactive and conservative approach. While there are gaps in the specific toxicological data for this compound, a clear picture of its potential hazards emerges from its GHS classification and the properties of its structural analogs. By treating this substance as a skin, eye, and respiratory irritant with potential systemic toxicity, and by implementing the rigorous engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner.

References

-

Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexene. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358342, 1-Cyclohexyl-2-buten-1-ol (c,t). Retrieved February 9, 2026, from [Link]

-

RBNAinfo. (2016). SAFETY DATA SHEET. Retrieved February 9, 2026, from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved February 9, 2026, from [Link]

-

European Chemicals Agency. (n.d.). Cyclohexane - Substance Information - ECHA. Retrieved February 9, 2026, from [Link]

-

European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved February 9, 2026, from [Link]

-

LookChem. (n.d.). 1-CYCLOHEXYL-2-BUTEN-1-OL. Retrieved February 9, 2026, from [Link]

-

Ministry of the Environment, Japan. (n.d.). ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11469192, 1-Cyclohexylbutan-2-one. Retrieved February 9, 2026, from [Link]

-

European Chemicals Agency. (n.d.). 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol - Substance Information - ECHA. Retrieved February 9, 2026, from [Link]

-

Occupational Safety and Health Administration. (2024). ALLYL ALCOHOL. Retrieved February 9, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Allyl alcohol - Hazardous Substance Fact Sheet. Retrieved February 9, 2026, from [Link]

- Patocka, J., et al. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 169-175.

-

National Center for Biotechnology Information. (n.d.). Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved February 9, 2026, from [Link]

-

European Chemicals Agency. (n.d.). C&L Inventory - ECHA. Retrieved February 9, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl alcohol. Retrieved February 9, 2026, from [Link]

-

International Agency for Research on Cancer. (2018). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 122. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942685, 1-Cyclohexyl-but-3-EN-1-OL. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13107668, 1-Cyclohexyl-2-phenylethan-1-ol. Retrieved February 9, 2026, from [Link]

Sources

- 1. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS # 18736-82-8, 1-Cyclohexyl-2-Buten-1-Ol: more information. [sdhlbiochem.chemblink.com]

- 5. C&L Inventory - ECHA [echa.europa.eu]

- 6. mmsl.cz [mmsl.cz]

- 7. Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ALLYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]

- 9. nj.gov [nj.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. rbnainfo.com [rbnainfo.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Substance Information - ECHA [echa.europa.eu]

- 16. Substance Information - ECHA [echa.europa.eu]

Technical Guide: Reactivity Profile of Secondary Allylic Alcohols with Cyclohexyl Groups

Topic: Reactivity Profile of Secondary Allylic Alcohols with Cyclohexyl Groups Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]

Executive Summary

Secondary allylic alcohols bearing cyclohexyl groups represent a privileged structural motif in bioactive natural products and pharmaceutical intermediates (e.g., prostaglandins, terpenes).[1] Their reactivity is governed by a delicate interplay between electronic activation (the allylic system) and steric/conformational constraints (the cyclohexyl moiety).

This guide provides a mechanistic analysis of these substrates, categorizing them into two distinct architectures:

-

Endocyclic (Type A): The allylic alcohol is embedded within the cyclohexyl ring (e.g., cyclohex-2-en-1-ol).[1]

-

Exocyclic (Type B): The cyclohexyl group is a substituent adjacent to the allylic system (e.g., 1-cyclohexyl-2-propen-1-ol).[1]

Structural & Conformational Analysis

The reactivity of these alcohols cannot be predicted by electronics alone; it is dictated by the ground-state conformation and the trajectory of reagent approach.[1]

Type A: Endocyclic Systems (Cyclohex-2-en-1-ol)

In these systems, the hydroxyl group adopts a pseudo-equatorial or pseudo-axial orientation.[1]

-

Conformational Lock: Substituents (e.g., tert-butyl) can lock the ring, forcing the OH into a specific orientation.[1]

-

Reactivity Implication:

Type B: Exocyclic Systems (1-Cyclohexylallyl alcohol)

The cyclohexyl ring acts as a bulky "anchor," restricting rotation around the C(sp3)-C(sp3) bond.[1]

-

Rotameric Preference: To minimize A(1,3) strain, the methine hydrogen of the cyclohexyl group typically eclipses the double bond, placing the ring bulk away from the alkene.[1]

-

Felkin-Anh Control: Reagents attacking the alkene or carbonyl (after oxidation) must navigate the "Medium" and "Large" faces defined by the cyclohexyl ring.

Oxidation Profiles: Chemo- and Stereoselectivity

Oxidation strategies must distinguish between preserving the alkene (alcohol oxidation) and functionalizing the alkene (epoxidation).

2.1 Alcohol Oxidation (Retention of Alkene)

-

MnO₂ / BaMnO₄: The gold standard for chemoselective oxidation of allylic alcohols to enones.[1] It relies on the stability of the radical intermediate.[1]

-

Protocol Note: Activated MnO₂ is required. Reaction rates for cyclohexyl-substituted alcohols are slower due to steric hindrance near the carbinol center.[1]

-

-

Babler-Dauben Oxidative Transposition:

-

Substrate: Tertiary allylic alcohols (often formed from Grignard addition to cyclohexyl enones).[1]

-

Mechanism:[3][4][5][6][7][8][9][10][11] The chromate ester undergoes a [3,3]-sigmatropic rearrangement, shifting the carbonyl and alkene.[1] This is a powerful method to synthesize sterically congested enones.

-

2.2 Epoxidation (Functionalization of Alkene)

Stereocontrol is governed by the Henbest Rule (H-bonding direction) vs. Steric Control.[1]

| Reagent | Directing Force | Stereochemical Outcome (Type A) |

| m-CPBA | H-bonding (weak) | Syn to OH (predominant in unhindered systems).[1] If bulky groups are adjacent (e.g., gem-dimethyl), Anti (steric control) dominates.[1] |

| VO(acac)₂ / tBuOOH | Metal Coordination | Syn (Exclusive).[1] The metal coordinates to the allylic alkoxide, delivering oxygen to the same face.[1] |

| Sharpless | Chiral Ligand | Enantioselective .[1][8][12] For secondary allylic alcohols, Kinetic Resolution is the primary mode.[1] |

Substitution: The Mitsunobu Inversion

The Mitsunobu reaction (PPh₃/DEAD) is the method of choice for inverting the stereocenter of secondary allylic alcohols, converting a pseudo-equatorial OH to a pseudo-axial derivative (or vice versa).[1]

-

Challenge: Cyclohexyl groups introduce significant steric bulk (similar to menthol).[1] Standard conditions often lead to elimination (diene formation) or no reaction.[1]

-

Optimization for Hindered Substrates:

The Overman Rearrangement: Allylic Transposition

For drug development, converting a chiral allylic alcohol to a chiral allylic amine is a high-value transformation.[1] The Overman Rearrangement utilizes the cyclohexyl scaffold's tendency to adopt a chair-like transition state to transfer chirality with high fidelity.[1]

-

Mechanism: [3,3]-Sigmatropic rearrangement of an allylic trichloroacetimidate.[1]

-

Stereochemical Logic:

Experimental Protocols

Protocol A: Stereoselective Epoxidation (Vanadium-Catalyzed)

Validates the "Syn-Directing" effect of the OH group.[1]

-

Preparation: Dissolve the secondary allylic alcohol (1.0 equiv) in dry CH₂Cl₂ (0.1 M) under Argon.

-

Catalyst Loading: Add VO(acac)₂ (1.0 mol%).[1] The solution typically turns blue-green.[1]

-

Oxidant Addition: Add t-BuOOH (1.5 equiv, 5.5 M in decane) dropwise at 0°C.

-

Critical: Maintain 0°C to prevent over-oxidation.

-

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (stain with PMA or Anisaldehyde).[1]

-

Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with Et₂O.[1]

-

Result: >95:5 syn-epoxy alcohol.

Protocol B: Mitsunobu Inversion of Hindered Cyclohexyl Alcohols

Designed for sterically congested Type B substrates.[1]

-

Reagents: Mix Alcohol (1.0 equiv), Triphenylphosphine (1.5 equiv), and p-Nitrobenzoic acid (1.5 equiv) in dry THF.

-

Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

-

Note: DIAD is preferred over DEAD for stability and slightly lower steric profile.

-

-

Reaction: Allow to warm to RT. If no progress after 12h, heat to 50°C.[1]

-

Purification: The p-nitrobenzoate ester often crystallizes or is easily separated from phosphine oxide by chromatography.[1] Saponify (K₂CO₃/MeOH) to release the inverted alcohol.[1]

References

-

Stereochemistry of Epoxidation: J. Chem. Soc., Perkin Trans.[1] 1, 1999 , 265-276.[1] Link

-

The Mitsunobu Reaction: Org. React.1992 , 42, 335–656.[1] Link[1]

-

Overman Rearrangement Mechanism: J. Am. Chem. Soc.1974 , 96, 597–599.[1] Link[1]

-

Babler-Dauben Oxidation: J. Org.[1][2] Chem.1977 , 42, 682.[1] Link[1]

-

Directed Hydrogenation: Chem. Rev.1993 , 93, 1307.[1] Link[1]

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. Iridium Catalyzed C-C Coupling via Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Cyclohexadiene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 8. (PDF) Metallocene-Catalyzed Diastereoselective Epoxidation of Allylic Alcohols [academia.edu]

- 9. youtube.com [youtube.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Compare the results of hydroboration-oxidation and mercuric ion-catal - askIITians [askiitians.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

High-Fidelity Stereocontrol in Allylic Epoxidation: A Guide to 1-Cyclohexyl-2-buten-1-ol

Executive Summary

This application note details the stereoselective epoxidation of 1-Cyclohexyl-2-buten-1-ol using 3-chloroperbenzoic acid (

Key Performance Indicators (KPIs):

-

Target Transformation: (E)-1-Cyclohexyl-2-buten-1-ol

syn-epoxy alcohol. -

Expected Diastereomeric Ratio (dr):

(syn:anti). -

Critical Control Parameter: Reaction temperature (

) and pH buffering to prevent acid-catalyzed epoxide opening (Payne rearrangement).

Mechanistic Rationale & Stereochemical Models

The Henbest Effect & Transition State

The high stereoselectivity observed in this reaction is not accidental; it is driven by the Henbest Effect , where the allylic hydroxyl group acts as a hydrogen-bond donor to the peracid oxygen. This interaction anchors the

For 1-Cyclohexyl-2-buten-1-ol , the bulky cyclohexyl group at the chiral center (

Mechanistic Visualization

The following diagram illustrates the hydrogen-bonding network and the "Butterfly" transition state mechanism.

Figure 1: Reaction pathway highlighting the hydroxyl-directed syn-epoxidation mechanism.

Critical Material Preparation (Trustworthiness)

Commercial

Iodometric Titration Protocol

-

Dissolve: Dissolve

of commercial -

Add: Add

of saturated aqueous KI solution and -

Titrate: Shake well (iodine generation turns solution dark brown). Titrate immediately with

until the color fades to pale yellow. -

Indicator: Add starch indicator (solution turns blue). Continue titrating until colorless.

-

Calculate:

Use this purity to calculate the exact mass required for the reaction.

Experimental Protocol

Reagents & Equipment[1]

-

Substrate: 1-Cyclohexyl-2-buten-1-ol (

). -

Oxidant:

-CPBA ( -

Buffer: Sodium Bicarbonate (

, solid, -

Solvent: Dichloromethane (DCM), anhydrous.

-

Quench: Saturated aqueous

and saturated

Step-by-Step Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under an argon or nitrogen atmosphere.

-

Substrate Solubilization: Add 1-Cyclohexyl-2-buten-1-ol and anhydrous DCM (

concentration relative to substrate). -

Buffering: Add solid

(-

Why? As

-CPBA reacts, it releases

-

-

Cooling: Submerge the flask in an ice/water bath (

). Allow to equilibrate for 10 minutes. -

Addition: Add

-CPBA (-

Note: Adding as a solid is standard. If dissolving

-CPBA in DCM first, ensure the solution is dried over

-

-

Reaction: Stir at

for 2 hours, then allow to warm to room temperature slowly. Monitor by TLC (stain with -

Quench: Once starting material is consumed, cool back to

. Add saturated aqueous -

Workup: Dilute with DCM. Wash the organic layer with saturated

( -

Isolation: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Flash column chromatography on silica gel (typically Hexanes/EtOAc gradient).

Workflow Diagram

Figure 2: Operational workflow for the buffered epoxidation protocol.

Analytical Validation

Successful stereocontrol must be validated using quantitative methods.

NMR Analysis ( NMR)

-

Diagnostic Signal: The epoxide protons at

and -

Coupling Constants (

):-

For syn-epoxy alcohols derived from E-alkenes, the

coupling is typically small ( -

The key diagnostic is the chemical shift difference or coupling between

(carbinol) and

-

-

Dr Determination: Integrate the epoxide proton signals of the major (syn) and minor (anti) isomers in the crude mixture.

Data Summary Table

| Parameter | Specification | Notes |

| Yield | High efficiency due to concerted mechanism. | |

| Stereoselectivity (dr) | Directed by OH group (Henbest Effect). | |

| Major Isomer | syn-epoxide | Relative stereochemistry of OH and Epoxide O. |

| Byproducts | Removed via |

References

-

Henbest, H. B., & Wilson, R. A. L. (1957). Aspects of Stereochemistry. Part I. Stereospecificity in the Reaction of Epoxides with Solvents. Journal of the Chemical Society, 1958-1965.

-

Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions.[2] Chemical Reviews, 93(4), 1307-1370.

-

Adam, W., & Wirth, T. (1999). Stereoselective Epoxidations of Allylic Alcohols. Accounts of Chemical Research, 32(7), 603-610.

-

Chamberlin, A. R., Mulholland, R. L., Kahn, S. D., & Hehre, W. J. (1987). Transition-state geometries in the epoxidation of alkenes by peracids. Journal of the American Chemical Society, 109(22), 672-677.

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes.[1][2][3][4][5][6]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. ch.ic.ac.uk [ch.ic.ac.uk]

- 6. m.youtube.com [m.youtube.com]

Application Note: Using 1-Cyclohexyl-2-buten-1-ol as a Chiral Building Block

[1][2]

Executive Summary

1-Cyclohexyl-2-buten-1-ol (CAS: 79605-62-2) is a secondary allylic alcohol that serves as a critical scaffold in asymmetric synthesis. Its structural utility lies in the combination of a bulky, lipophilic cyclohexyl group and a reactive allylic alcohol motif. This specific architecture makes it an ideal substrate for stereocontrolled functionalization , particularly via Sharpless Kinetic Resolution (SKR) and Overman Rearrangement .

This guide details the robust synthesis of the racemic alcohol, its optical resolution to >99% enantiomeric excess (ee), and its application in generating high-value chiral intermediates.

Chemical Profile & Strategic Value

| Property | Specification |

| IUPAC Name | (E)-1-Cyclohexylbut-2-en-1-ol |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

| Chirality | C1 position (Secondary Alcohol) |

| Key Reactivity | Directed epoxidation, [3,3]-sigmatropic rearrangement, Olefin metathesis |

| Stability | Stable under ambient conditions; oxidation-sensitive (store under inert gas) |

Why this Building Block? The cyclohexyl group acts as a "steric anchor," significantly enhancing facial selectivity in downstream transformations. Unlike linear alkyl chains, the conformational rigidity of the cyclohexane ring amplifies the energy difference between transition states in asymmetric reactions, often resulting in superior diastereomeric ratios (dr).

Synthesis & Resolution Protocol

Workflow Overview

The most efficient route to the enantiopure building block involves a high-yielding Grignard addition followed by a Sharpless Kinetic Resolution. This method is preferred over enzymatic resolution for this substrate due to the high selectivity factor (

Figure 1: Synthetic workflow for accessing enantiopure (S)-1-Cyclohexyl-2-buten-1-ol.

Step 1: Grignard Addition (Racemic Synthesis)

Objective: Synthesis of (±)-(E)-1-cyclohexyl-2-buten-1-ol.

Reagents:

-

Cyclohexanecarboxaldehyde (1.0 equiv)

-

1-Propenylmagnesium bromide (0.5 M in THF, 1.2 equiv)

-

Anhydrous THF (Solvent)

Protocol:

-

Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under nitrogen atmosphere.

-

Charging: Add cyclohexanecarboxaldehyde (11.2 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).

-

Addition: Add 1-propenylmagnesium bromide solution (240 mL, 120 mmol) dropwise over 45 minutes. Maintain internal temperature below -65°C to prevent side reactions.

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL).

-

Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the racemic alcohol as a colorless oil.

-

Yield Target: 85-92%

-

QC Check: ¹H NMR should show characteristic vinyl protons at δ 5.6-5.8 ppm.

-

Step 2: Sharpless Kinetic Resolution

Objective: Isolation of (S)-(E)-1-cyclohexyl-2-buten-1-ol. Mechanism: The titanium-tartrate complex preferentially epoxidizes the (R)-enantiomer, leaving the (S)-alcohol unreacted.

Reagents:

-

(±)-Alcohol (from Step 1)[1]

-

Ti(OiPr)₄ (0.5 equiv)

-

(+)-Diethyl Tartrate ((+)-DET) (0.6 equiv)

-

tert-Butyl Hydroperoxide (TBHP) (5.5 M in decane, 0.6 equiv)

-

DCM (Anhydrous)

Protocol:

-

Catalyst Formation: In a dry flask at -20°C, add DCM, Ti(OiPr)₄, and (+)-DET. Stir for 20 minutes to form the chiral catalyst species.

-

Substrate Addition: Add the racemic alcohol solution (in DCM) to the catalyst mixture. Stir for 30 minutes.

-

Oxidation: Add TBHP dropwise at -20°C.

-

Incubation: Store the reaction in a -20°C freezer for 12-18 hours. Monitor by GC for 50% conversion.

-

Quench: Pour into a solution of ferrous sulfate and tartaric acid (to destroy peroxides and chelate Ti). Stir vigorously until phases separate.

-

Purification: The unreacted (S)-alcohol is less polar than the epoxy-alcohol byproduct. Separate via column chromatography.

-

Yield Target: 40-45% (relative to racemic starting material; theoretical max is 50%).

-

ee Target: >98% (Determine via Chiral HPLC/GC).

-

Application Protocols

Directed Epoxidation (Creating 3 Contiguous Centers)

Using the now enantiopure (S)-alcohol, a second Sharpless epoxidation (using (-)-DET) allows for "reagent-controlled" diastereoselectivity, creating an epoxy-alcohol with high diastereomeric purity.

-

Reagent: Ti(OiPr)₄ / (-)-DET / TBHP

-

Outcome: Formation of syn-epoxy alcohol. The cyclohexyl group directs the reagent to the specific face, reinforcing the catalyst's preference.

Overman Rearrangement (Chiral Amine Synthesis)

This reaction transposes the chiral alcohol into a chiral amine with high fidelity, a key step in alkaloid synthesis.

Figure 2: Pathway for converting the chiral alcohol to a chiral amine via Overman Rearrangement.

Protocol:

-

Imidate Formation: Treat (S)-1-cyclohexyl-2-buten-1-ol with trichloroacetonitrile (1.5 equiv) and DBU (0.1 equiv) in DCM at 0°C.

-

Rearrangement: Dissolve the crude imidate in xylene and reflux (140°C) for 12 hours. Alternatively, use PdCl₂(MeCN)₂ (5 mol%) at room temperature for milder conditions.

-

Result: The product is a protected allylic amine with the nitrogen installed at the C3 position, transferring chirality from C1 to C3 with complete fidelity.

Safety & Handling

-

Organometallics: 1-Propenylmagnesium bromide is pyrophoric. Handle only under inert atmosphere.

-

Peroxides: TBHP is an oxidizer and shock-sensitive in high concentrations. Never distill reaction mixtures containing peroxides to dryness. Test for peroxides using starch-iodide paper before concentration.

-

Titanium Waste: Quenched titanium reactions can form thick emulsions. Use tartaric acid or fluoride salts during workup to facilitate phase separation.

References

-

Sharpless Epoxidation & Kinetic Resolution: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. Link

-

Kinetic Resolution of Allylic Alcohols: Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. Journal of the American Chemical Society, 103(20), 6237-6240. Link

-

Overman Rearrangement: Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions. Journal of the American Chemical Society, 98(10), 2901-2910. Link

-

Grignard Addition to Aldehydes: Silverman, G. S., & Rakita, P. E. (Eds.).[2][3][4][5][6] (1996). Handbook of Grignard Reagents. CRC Press. (General Reference for Protocol 3.2).

Sources

- 1. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Predict the product when cyclohexanecarbaldehyde reacts with the followin.. [askfilo.com]

- 3. 12.6 Predict the products formed when cyclohexanecarbaldehyde reacts with.. [askfilo.com]

- 4. shaalaa.com [shaalaa.com]

- 5. Supplemental Topics [www2.chemistry.msu.edu]

- 6. mdpi.com [mdpi.com]

Application Note: Regioselective Conversion of 1-Cyclohexyl-2-buten-1-ol to Allylic Halides

Executive Summary

The conversion of 1-Cyclohexyl-2-buten-1-ol to its corresponding allylic halide is a pivotal transformation in the synthesis of complex pharmacophores. This substrate presents a dual challenge: the steric bulk of the cyclohexyl group and the electronic lability of the allylic system. Standard halogenation protocols often yield mixtures of regioisomers (via allylic rearrangement) and stereoisomers.

This Application Note provides two validated protocols designed to maximize regioselectivity and stereochemical integrity. Protocol A (Appel Reaction) is recommended for high-fidelity, small-to-medium scale synthesis requiring inversion of configuration. Protocol B (Modified Thionyl Chloride) is detailed for scalable chlorination, emphasizing the critical role of base in preventing internal return (

Mechanistic Analysis & Challenges

The substrate, 1-Cyclohexyl-2-buten-1-ol, is a secondary allylic alcohol. The hydroxyl group is a poor leaving group and must be activated. The mode of activation dictates the reaction pathway and the impurity profile.

The Regioselectivity Problem ( vs. )

Upon activation, the formation of a carbocation or a loose ion pair allows the nucleophile to attack either the

-

Direct Product: 1-Halo-1-cyclohexyl-2-butene (Target)

-

Rearranged Product: 1-Cyclohexyl-3-halo-1-butene (Impurity)

The Stereoselectivity Divergence

The choice of reagent determines the stereochemical outcome.

-

Thionyl Chloride (Neat): Proceeds via an internal return mechanism (

), often resulting in retention of configuration or mixed stereochemistry due to ion-pair collapse. -

Appel /

+ Pyridine: Proceeds via a discrete back-side attack (

Pathway Visualization

Figure 1: Mechanistic divergence in the halogenation of secondary allylic alcohols. Green path indicates the preferred route for high regioselectivity.

Experimental Protocols

Protocol A: The Appel Reaction (Bromination/Chlorination)

Best for: High regioselectivity, stereochemical inversion, and mild conditions.

Mechanism:

Reagents

-

Substrate: 1-Cyclohexyl-2-buten-1-ol (1.0 equiv)

-

Phosphine: Triphenylphosphine (

) (1.2 equiv) -

Halogen Source: Carbon Tetrabromide (

) for Bromides OR Hexachloroacetone (HCA) for Chlorides (Safer alternative to -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and cool to room temperature under

atmosphere. -

Solvation: Dissolve 1-Cyclohexyl-2-buten-1-ol (1.0 equiv) and

(1.2 equiv) in anhydrous DCM (0.1 M concentration). -

Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperatures minimize elimination side-reactions.

-

Addition: Add

(1.2 equiv) portion-wise over 15 minutes. The solution will turn slightly yellow.-

Why? Adding phosphine last prevents the premature formation of the ylide and ensures the alcohol traps the activated phosphonium species immediately.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (silica, 10% EtOAc/Hexanes).

-

Quench: Add saturated

solution. -

Workup: Extract with DCM (3x). Dry combined organics over

, filter, and concentrate. -

Purification: The byproduct is Triphenylphosphine oxide (

). Precipitate bulk oxide by adding cold pentane/ether, filter, then purify the filtrate via flash column chromatography.

Protocol B: Base-Promoted Thionyl Chloride Chlorination

Best for: Scale-up, cost-efficiency.

Mechanism:

Reagents

-

Substrate: 1-Cyclohexyl-2-buten-1-ol (1.0 equiv)

-

Reagent: Thionyl Chloride (

) (1.5 equiv) -

Base: Pyridine (2.0 equiv) or Triethylamine (

). -

Solvent: Diethyl Ether (

) or DCM.

Step-by-Step Methodology

-

Setup: Charge a dried flask with the alcohol (1.0 equiv) and Pyridine (2.0 equiv) in

. Cool to -10°C (salt/ice bath). -

Addition: Add

(1.5 equiv) dropwise via syringe pump or addition funnel over 30 minutes.-

Critical Control: The exotherm must be controlled. Rapid addition leads to local heating, promoting

pathways and rearrangement.

-

-

Reaction: Stir at -10°C for 2 hours.

-

Mechanism Check: Pyridine reacts with the intermediate chlorosulfite to form a pyridinium salt, displacing the chloride ion. This free chloride ion then performs a backside

attack, ensuring inversion and minimizing the ion-pair lifetime that leads to rearrangement.

-

-

Workup: Pour the mixture into ice water. Extract immediately with Ether. Wash with 1M HCl (to remove pyridine), then

, then Brine. -

Isolation: Dry over

and concentrate. Distillation is possible for the chloride product if high vacuum is available.

Quality Control & Characterization

Distinguishing the regioisomers is the primary QC challenge. Use

Table 1: NMR Diagnostic Signals

| Feature | Direct Product ( | Rearranged Product ( |

| Structure | ||

| Methyl Group | ~1.7 ppm (Doublet) Attached to Alkene ( | ~1.5 ppm (Doublet) Attached to Methine ( |

| Methine ( | ~4.0 - 4.5 ppm (dd) Coupled to Cy and Vinyl H | ~4.0 - 4.5 ppm (pentet/dq) Coupled to Methyl and Vinyl H |

| Alkene Protons | Distinctive internal vinyl signals | Distinctive internal vinyl signals |

Visual Workflow for QC:

Figure 2: Rapid NMR decision tree for regioisomer identification.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Elimination to diene (Dehydration). | Lower reaction temperature; Ensure anhydrous conditions; Use Protocol A (Appel) which is milder. |

| High Rearrangement | Formation of Carbocation ( | Ensure sufficient base (Protocol B); Switch to non-polar solvent (Hexane/Ether) to discourage ionization; Avoid |

| Racemization | Loss of stereochemical control. | Reaction temperature too high; Reagent addition too fast. |

| Sticky Solid | Triturate crude residue with cold pentane/ether to precipitate oxide before column chromatography. |

References

-

Appel Reaction Mechanism & Scope

-

Thionyl Chloride Stereochemistry (

vs- Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi."

-

[Link]

-

Allylic Rearrangements in Nucleophilic Substitution

- Chemistry LibreTexts. "Nucleophilic Substitution of Allylic Systems."

-

[Link]

-

General Protocol for Alkyl Halide Synthesis

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Appel Reaction [organic-chemistry.org]

- 6. reactionweb.io [reactionweb.io]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

Advanced Esterification Protocols for Sterically Hindered Allylic Alcohols

Application Note: AN-ORG-2026-02

Executive Summary

The esterification of sterically hindered allylic alcohols represents a persistent challenge in complex molecule synthesis. Standard protocols (Fischer, standard Steglich) frequently fail due to two competing failure modes: steric impedance preventing nucleophilic attack, and acid-catalyzed ionization leading to allylic transposition (rearrangement) or elimination (dehydration).

This guide provides a validated decision matrix and detailed protocols for three high-fidelity methodologies: the Shiina Esterification (MNBA), the Yamaguchi Macrolactonization/Esterification , and Modified Steglich protocols. These methods prioritize kinetic control and neutral/basic conditions to preserve stereochemical integrity and prevent 1,3-allylic shifts.

Strategic Analysis: The Mechanistic Challenge

To select the correct protocol, one must understand the failure mechanisms inherent to hindered allylic substrates.

The "Wall of Sterics" vs. Ionization

In a standard esterification, the rate-determining step is the nucleophilic attack of the alcohol onto the activated acyl species (

-

The Problem: For tertiary or bulky secondary allylic alcohols, the steric bulk around the hydroxyl group drastically reduces the rate of this attack (

). -

The Consequence: If

is slow, alternative pathways dominate. Under acidic conditions (even weak Lewis acids), the allylic alcohol can protonate and leave as water, generating a resonance-stabilized allylic carbocation ( -

The Result: This cation resolves via:

-

Elimination: Forming a conjugated diene.

-

Allylic Transposition: The nucleophile attacks the gamma-carbon, resulting in the unwanted isomer.

-

Strategic Solution

To succeed, the protocol must:

-

Maximize Electrophilicity: Use "super-activated" acylating agents (Mixed Anhydrides).

-

Suppress Ionization: Operate under strictly basic or neutral conditions.

-